molecular formula C10H12N2O2 B8645686 Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate

Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate

Cat. No. B8645686
M. Wt: 192.21 g/mol
InChI Key: WAJMOWUYPNXZMD-UHFFFAOYSA-N
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Patent
US07282506B2

Procedure details

1,6]naphthyridine-2-carboxylic acid methyl ester (1 equiv.) and methanol (anhydrous, 5 mL) were combined in a reaction vessel under nitrogen atmosphere. Palladium, 5% wt. on calcium carbonate (1 equiv.) was added and hydrogen gas was bubbled through the solution via balloon for 12 h. The reaction was passed through a short plug of silica to remove the catalyst and the silica plug was washed with 20% methanol in DCM. The solvent was removed in vacuo to yield the title compound as a brown solid weighing 12 mg (59%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:14]=[CH:13][C:12]2[C:7](=[N:8][CH:9]=[CH:10][CH:11]=2)[N:6]=1)=[O:4]>[Pd].CO>[CH3:1][O:2][C:3]([CH:5]1[CH2:14][CH2:13][C:12]2[C:11](=[CH:10][CH:9]=[N:8][CH:7]=2)[NH:6]1)=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1=NC2=NC=CC=C2C=C1
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
hydrogen gas was bubbled through the solution via balloon for 12 h
Duration
12 h
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
WASH
Type
WASH
Details
the silica plug was washed with 20% methanol in DCM
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1NC2=CC=NC=C2CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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